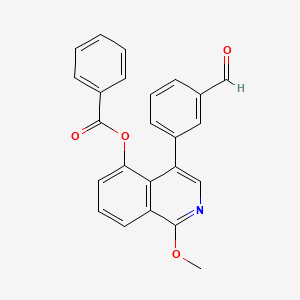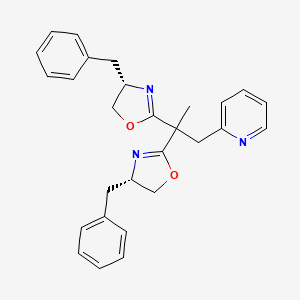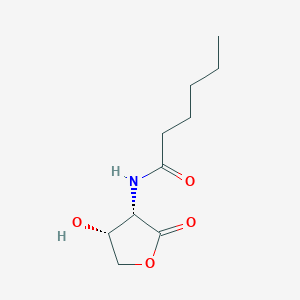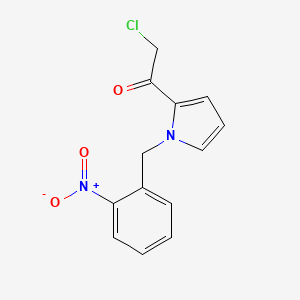
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrole ring, which is further substituted with a 2-nitrobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone typically involves multiple steps. One common method starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with pyrrole under basic conditions to yield 1-(2-nitrobenzyl)-1H-pyrrole. Finally, the chloroacetylation of this intermediate using chloroacetyl chloride in the presence of a base such as triethylamine produces the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.
Electrophilic aromatic substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Electrophilic aromatic substitution: Bromine in acetic acid or nitric acid with sulfuric acid.
Major Products
Nucleophilic substitution: Products include 2-azido-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone or 2-thio-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone.
Reduction: The major product is 2-chloro-1-(1-(2-aminobenzyl)-1H-pyrrol-2-yl)ethanone.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone depends on its specific application. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-(4-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-(2-nitrobenzyl)-1H-indol-2-yl)ethanone
Uniqueness
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is unique due to the specific positioning of the nitrobenzyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
81729-46-6 |
|---|---|
Molekularformel |
C13H11ClN2O3 |
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
2-chloro-1-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-13(17)12-6-3-7-15(12)9-10-4-1-2-5-11(10)16(18)19/h1-7H,8-9H2 |
InChI-Schlüssel |
ZTLMHTODPZTQQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C(=O)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


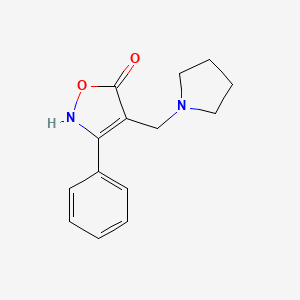
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
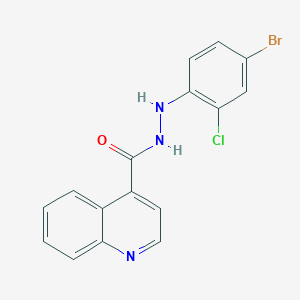
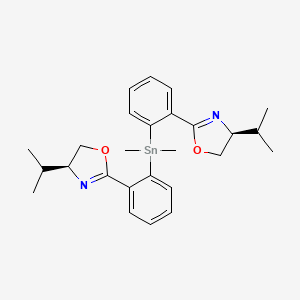
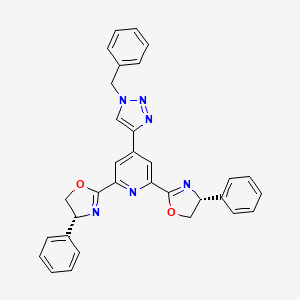
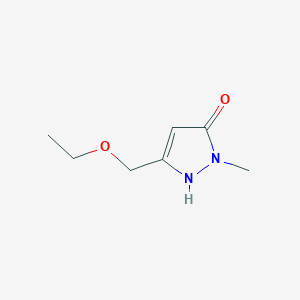


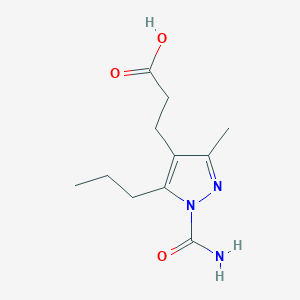
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
